2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentene ring substituted with a fluorophenyl group and a dioxaborolane moiety, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenylcyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the fluorophenylcyclopentene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Scientific Research Applications
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)-4-fluoro-1-methoxybenzene
- 5-[4,4-diethyl-2-(4-fluorophenyl)cyclopent-1-en-1-yl]-2-methanesulfonylpyridine
- N-((1E,2E)-1,3-bis(4-fluorophenyl)but-2-en-1-ylidene)-4-methylbenzenesulfonamide
Uniqueness
2-(4-(4-Fluorophenyl)cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorophenyl group and a boronic ester moiety. This combination enhances its reactivity in cross-coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C17H22BFO2 |
---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)cyclopenten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BFO2/c1-16(2)17(3,4)21-18(20-16)14-8-5-13(11-14)12-6-9-15(19)10-7-12/h6-10,13H,5,11H2,1-4H3 |
InChI Key |
OHNVWCMEDPDXDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.